DPPI-3,4,5-P3-d62 (sodium)

Description

BenchChem offers high-quality DPPI-3,4,5-P3-d62 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DPPI-3,4,5-P3-d62 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

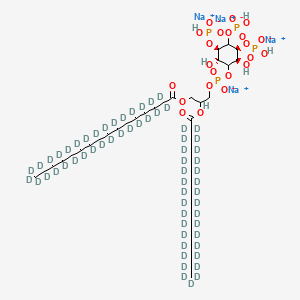

2D Structure

Properties

Molecular Formula |

C41H78Na4O22P4 |

|---|---|

Molecular Weight |

1201.3 g/mol |

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33?,36-,37-,38?,39-,40+,41?;;;;/m0..../s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2;;;; |

InChI Key |

OKHWJEMVEFYEGE-OEKZPPRASA-J |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterated Phosphatidylinositol 3,4,5-trisphosphate (DPPI-3,4,5-P3-d62) in Elucidating the PI3K/Akt Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3,4,5-trisphosphate (PIP3) is a critical second messenger in the PI3K/Akt signaling pathway, a cascade fundamental to cellular processes such as growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and diabetes. Accurate quantification of PIP3 is therefore paramount for understanding the pathway's activity and for the development of targeted therapeutics. This technical guide details the function of d-myo-Phosphatidylinositol 3,4,5-trisphosphate-d62 (DPPI-3,4,5-P3-d62), a deuterated analog of PIP3. Contrary to having a direct biological role, DPPI-3,4,5-P3-d62 serves as an indispensable internal standard for the precise and accurate quantification of endogenous PIP3 levels by mass spectrometry. This guide provides a comprehensive overview of its application, including detailed experimental protocols and data presentation, to aid researchers in the robust analysis of the PI3K/Akt pathway.

Introduction: The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that translates extracellular signals into a wide array of cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl group of the inositol ring to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[1].

PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, thereby regulating a variety of cellular functions including cell growth, proliferation, survival, and metabolism. The signaling is terminated by the action of phosphatases, primarily PTEN (Phosphatase and Tensin homolog), which dephosphorylates PIP3 back to PIP2, thus acting as a critical tumor suppressor[1].

Given its central role, the accurate measurement of PIP3 levels is a direct indicator of PI3K pathway activity.

The Function of DPPI-3,4,5-P3-d62: An Internal Standard for Mass Spectrometry

DPPI-3,4,5-P3-d62 is a synthetic, stable isotope-labeled version of PIP3. The "d62" designation signifies that 62 hydrogen atoms in the molecule, typically within the fatty acyl chains, have been replaced with deuterium atoms. This isotopic labeling renders the molecule chemically identical to its endogenous counterpart but with a significantly higher mass.

Its primary and critical function is to serve as an internal standard in mass spectrometry-based quantification of phosphoinositides. In this role, a known amount of DPPI-3,4,5-P3-d62 is spiked into a biological sample at the beginning of the experimental workflow. Because the deuterated standard behaves identically to the endogenous PIP3 during extraction, purification, and ionization, any sample loss or variation in analytical response can be normalized. This method, known as isotope dilution mass spectrometry, allows for highly accurate and precise quantification of the absolute levels of endogenous PIP3.

Quantitative Data Presentation

The use of deuterated internal standards like DPPI-3,4,5-P3-d62 enables the accurate quantification of phosphoinositide levels in various biological samples. The following tables summarize representative quantitative data obtained from studies employing such methodologies.

| Phosphoinositide Species | Concentration in Resting Human Platelets (pmol/10^8 cells) | Concentration in Thrombin-Stimulated Human Platelets (pmol/10^8 cells) |

| PtdIns(4,5)P2 | 78.8 ± 13.7 | 118.1 ± 20.5 |

| PtdIns(3,4,5)P3 | Not Detected | ~2.5 |

Table 1: Representative quantification of phosphoinositides in human platelets. Data adapted from similar studies employing mass spectrometry with internal standards. The significant increase of PtdIns(3,4,5)P3 upon stimulation highlights the activation of the PI3K pathway.

| Phosphoinositide Species | Concentration in OP9 Pre-Adipocytes (pmol/mg protein) |

| PtdIns3P + PtdIns5P | 11.1 ± 4.6 |

| PtdIns4P | 160 ± 4 |

| PtdIns(3,4)P2 | 21.8 ± 8.0 |

| PtdIns(4,5)P2 | 630 ± 53 |

| PtdIns(3,4,5)P3 | 18.0 ± 5.4 |

Table 2: Basal levels of various phosphoinositide species in a pre-adipocyte cell line, demonstrating the relative abundance of different phosphoinositides at steady state. Data derived from studies using quantitative mass spectrometry.[2]

Experimental Protocols

The accurate quantification of PIP3 using DPPI-3,4,5-P3-d62 as an internal standard involves a multi-step process. Below are detailed methodologies for the key experiments.

Lipid Extraction (Modified Bligh and Dyer Method)

This protocol is a widely used method for the extraction of lipids from cellular samples.

Materials:

-

Cell pellet (e.g., 1 x 10^7 cells)

-

Methanol (MeOH), HPLC grade

-

Chloroform (CHCl3), HPLC grade

-

1 M Hydrochloric acid (HCl)

-

DPPI-3,4,5-P3-d62 internal standard solution (of known concentration)

-

Glass tubes and pipettes

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To the cell pellet, add a known amount of DPPI-3,4,5-P3-d62 internal standard.

-

Add 500 µL of methanol and vortex for 1 minute.

-

Add 500 µL of chloroform and vortex for 1 minute.

-

Add 250 µL of 1 M HCl to induce phase separation.

-

Vortex thoroughly and centrifuge at 3,500 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer to a new glass tube.

-

Repeat the extraction of the remaining aqueous phase with another 500 µL of chloroform.

-

Combine the organic phases.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the general parameters for the analysis of phosphoinositides by LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Parameters (Illustrative):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with ion-pairing agent (e.g., diisopropylethylamine)

-

Mobile Phase B: Acetonitrile/Isopropanol

-

Gradient: A suitable gradient to separate the different phosphoinositide species.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: 5-20 µL

MS/MS Parameters (Illustrative):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Endogenous PIP3 (e.g., 16:0/20:4): Precursor ion (m/z) -> Product ion (m/z)

-

DPPI-3,4,5-P3-d62: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values will depend on the fatty acid composition and the exact mass of the deuterated standard).

-

-

Collision Energy: Optimized for each transition.

Data Analysis:

-

Integrate the peak areas for both the endogenous PIP3 and the DPPI-3,4,5-P3-d62 internal standard.

-

Calculate the ratio of the peak area of the endogenous PIP3 to the peak area of the internal standard.

-

Quantify the amount of endogenous PIP3 in the sample by comparing this ratio to a standard curve generated with known amounts of non-labeled PIP3 and a fixed amount of the deuterated internal standard.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling cascade.

Experimental Workflow for PIP3 Quantification

Caption: Workflow for PIP3 quantification.

Conclusion

DPPI-3,4,5-P3-d62 does not have a direct functional role within the PI3K/Akt pathway in a biological sense. Instead, its significance lies in its application as a powerful analytical tool. As a deuterated internal standard, it is indispensable for the accurate and precise quantification of endogenous PIP3 levels using mass spectrometry. This capability is crucial for researchers and drug development professionals seeking to understand the dynamics of the PI3K/Akt pathway in both normal physiology and disease states, and for evaluating the efficacy of novel therapeutic interventions targeting this critical signaling cascade. The methodologies and data presented in this guide provide a framework for the robust investigation of this important area of cell signaling.

References

An In-Depth Technical Guide to DPPI-3,4,5-P3-d62 (Sodium Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-(3',4',5'-trisphospho))-D-myo-inositol, deuterated, tetrasodium salt (DPPI-3,4,5-P3-d62). This deuterated analog of the critical signaling lipid Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3) is an invaluable tool for researchers studying cellular signaling pathways implicated in cell growth, proliferation, and survival.

Core Chemical and Physical Properties

DPPI-3,4,5-P3-d62 is a synthetic, deuterated version of a naturally occurring phosphoinositide. The deuteration of the two palmitoyl chains provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous PtdIns(3,4,5)P3.

| Property | Value |

| Synonyms | DPPI-3,4,5-P3-d62, PtdIns(3,4,5)P3 (16:0/16:0)-d62 |

| Molecular Formula | C41H16D62O22P4 • 4Na |

| Molecular Weight | ~1201.3 g/mol |

| Purity | ≥99% deuterated forms (d1-d62) |

| Formulation | Lyophilized powder |

| Solubility | CHCl3:CH3OH:H2O (2.5:3:1): 3.8 mg/ml; PBS (pH 7.2): 10 mg/ml[1] |

| Storage Conditions | -20°C |

| Stability | ≥ 5 years at -20°C |

The Role of PtdIns(3,4,5)P3 in Cellular Signaling

PtdIns(3,4,5)P3 is a key second messenger in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is activated by a variety of extracellular signals, including growth factors and hormones, and plays a central role in regulating numerous cellular processes.

Upon activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K is recruited to the plasma membrane where it phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PtdIns(3,4,5)P3.[2] This accumulation of PtdIns(3,4,5)P3 at the inner leaflet of the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] The recruitment of Akt to the membrane facilitates its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.[2] Once activated, Akt phosphorylates a multitude of downstream targets, leading to the regulation of cellular processes such as cell survival, growth, proliferation, and metabolism. The signaling cascade is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PtdIns(3,4,5)P3 back to PIP2.[2]

Experimental Application: Quantification of Endogenous PtdIns(3,4,5)P3 by LC-MS/MS

DPPI-3,4,5-P3-d62 is primarily used as an internal standard for the accurate quantification of endogenous PtdIns(3,4,5)P3 levels in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The known concentration of the deuterated standard added to a sample allows for the precise determination of the concentration of the non-deuterated, endogenous counterpart by comparing their respective signal intensities in the mass spectrometer.

Detailed Experimental Protocol

The following protocol is a generalized procedure for the extraction and analysis of PtdIns(3,4,5)P3 from cultured cells, adapted from established methodologies.[3][4]

1. Cell Lysis and Lipid Extraction:

-

Cell Culture and Stimulation: Culture cells to the desired confluency and treat with appropriate stimuli (e.g., growth factors) or inhibitors to modulate the PI3K pathway.

-

Quenching: Rapidly terminate cellular processes by adding ice-cold quenching solution (e.g., 1 M HCl).

-

Cell Harvesting and Internal Standard Spiking: Scrape the cells and transfer to a new tube. Add a known amount of DPPI-3,4,5-P3-d62 (sodium salt) to the cell lysate.

-

Lipid Extraction: Perform a two-phase lipid extraction using a solvent mixture such as chloroform:methanol:HCl. After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.

2. Sample Derivatization (Methylation):

-

To improve ionization efficiency and chromatographic separation, the phosphate groups of the phosphoinositides are often methylated. This can be achieved by treating the dried lipid extract with a methylating agent like trimethylsilyldiazomethane (TMS-diazomethane).

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Resuspend the derivatized lipid extract in an appropriate solvent and inject it into a high-performance liquid chromatography (HPLC) system. Separation of the different phosphoinositide species is typically achieved using a C18 or C4 reverse-phase column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in a specific mode, such as Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to detect the specific precursor-to-product ion transitions for both the endogenous PtdIns(3,4,5)P3 and the deuterated internal standard (DPPI-3,4,5-P3-d62).

-

Quantification: The peak areas of the endogenous PtdIns(3,4,5)P3 and the deuterated internal standard are measured. The concentration of the endogenous lipid is then calculated based on the ratio of its peak area to that of the known amount of the internal standard.

References

- 1. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Phosphatidylinositol (3,4,5)-Trisphosphate in Cytoskeletal Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphatidylinositol (3,4,5)-trisphosphate [PtdIns(3,4,5)P3 or PIP3] is a critical lipid second messenger that orchestrates a multitude of cellular processes, including cell growth, survival, and metabolism.[1][2][3] A primary function of PtdIns(3,4,5)P3 is its role as a master regulator of the actin cytoskeleton, translating extracellular cues into dynamic changes in cell shape, motility, and adhesion.[1][2] This guide provides an in-depth examination of the molecular mechanisms by which PtdIns(3,4,5)P3 governs cytoskeletal rearrangement. It details the core signaling pathways, key effector proteins, and the methodologies used to investigate these processes, presenting quantitative data and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

The Core PtdIns(3,4,5)P3 Signaling Axis

The canonical PtdIns(3,4,5)P3 signaling pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks) at the plasma membrane. This activation leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) to generate PtdIns(3,4,5)P3.[3] The localized accumulation of PtdIns(3,4,5)P3 serves as a docking site for a diverse array of cytosolic proteins containing Pleckstrin Homology (PH) domains.[1][3] This recruitment to the membrane is the pivotal event that initiates downstream signaling cascades. The signal is terminated by the action of phosphatases, primarily PTEN (Phosphatase and Tensin homolog), which dephosphorylates the 3-position, and SHIP (SH2-containing inositol phosphatase), which removes the 5-phosphate.[3][4]

PtdIns(3,4,5)P3-Mediated Control of Rho GTPases

A primary mechanism by which PtdIns(3,4,5)P3 influences the actin cytoskeleton is through the regulation of Rho family small GTPases, including Rac1, Cdc42, and RhoA.[5] PtdIns(3,4,5)P3 recruits and activates specific guanine nucleotide exchange factors (GEFs) that, in turn, activate these GTPases by promoting the exchange of GDP for GTP.[1]

-

Rac1: Activated Rac1 is a key driver of lamellipodia formation. PtdIns(3,4,5)P3 recruits Rac-GEFs such as Vav and Tiam1, leading to localized Rac1 activation at the leading edge of migrating cells.[1][6] Activated Rac1 then engages the WAVE regulatory complex (WRC), which subsequently activates the Arp2/3 complex to nucleate branched actin networks characteristic of lamellipodia.[7]

-

Cdc42: This GTPase is essential for the formation of filopodia, finger-like protrusions involved in cell sensing and migration. PtdIns(3,4,5)P3 can activate Cdc42 through specific GEFs.[8] Activated Cdc42 then binds and activates N-WASP, which, like the WAVE complex, stimulates Arp2/3-mediated actin polymerization.[8]

-

GTPase Activating Proteins (GAPs): PtdIns(3,4,5)P3 also plays a role in the negative regulation of Rho GTPases by recruiting certain GAPs, which are necessary for the timely inactivation of Rac and Cdc42. This inactivation is crucial for processes like the closure of phagocytic cups and macropinosomes.[9]

Direct Regulation of Actin-Binding Proteins

Beyond Rho GTPases, PtdIns(3,4,5)P3 can directly interact with and modulate the function of proteins that regulate actin dynamics.

-

WAVE2: The WAVE2 protein, essential for lamellipodium formation, can bind directly to PtdIns(3,4,5)P3 through its basic domain.[7] This interaction is crucial for recruiting WAVE2 to the leading edge of migrating cells, a step that is essential for proper lamellipodia formation.[7]

-

Myosin-X (Myo10): Myo10 is a motor protein that potently promotes the formation of filopodia.[10][11] The second pleckstrin homology (Myo10-PH2) domain of Myo10 specifically binds to PtdIns(3,4,5)P3.[10][11] This binding is required for the correct localization of Myo10 to the tips of filopodia and for regulating filopodial dynamics.[10] Disruption of this interaction leads to impaired filopodia and mislocalization of Myo10.[10][11]

Role in Specific Cellular Processes

The PtdIns(3,4,5)P3-driven rearrangement of the cytoskeleton is fundamental to several complex cellular behaviors.

-

Phagocytosis and Macropinocytosis: These processes involve large-scale engulfment of particles or fluid through extensive membrane remodeling. PtdIns(3,4,5)P3 accumulates at the phagocytic or macropinocytic cup, where it recruits effectors that drive actin polymerization necessary for pseudopod extension.[9][12] Inhibition of PI3K arrests engulfment by preventing the full extension and closure of the pseudopods around the target.[13][14][15] Class I PI3Ks are particularly required for the phagocytosis of large particles.[12]

-

Cell Migration: Directional cell movement is critically dependent on the polarized generation of PtdIns(3,4,5)P3 at the leading edge in response to chemoattractants.[1][7] This localized PtdIns(3,4,5)P3 gradient establishes cell polarity and directs the machinery for actin polymerization, leading to the formation of lamellipodia and filopodia that drive the cell forward.[1][7]

Quantitative Data on PtdIns(3,4,5)P3 Dynamics

The precise quantification of PtdIns(3,4,5)P3 levels is essential for understanding its signaling dynamics. Various studies have measured changes in PtdIns(3,4,5)P3 in response to cellular stimuli.

| Cell Type / System | Stimulus | Method | Key Finding | Reference(s) |

| Human Neutrophils | fMLP (chemoattractant) | HPLC-Mass Spectrometry | A rapid, transient increase in C18:0/C20:4- and C18:0/C18:1-PtdIns(3,4,5)P3 species was observed, peaking within seconds of stimulation. | |

| Carcinoma Cells (A431) | EGF (Epidermal Growth Factor) | Anti-PtdIns(3,4,5)P3 Antibody Staining | PtdIns(3,4,5)P3 levels at the leading edge were maximal at 1 minute and returned to basal levels by 5 minutes. Turnover occurs within seconds of synthesis. | [16] |

| Cancer Cell Line (MDA-MB-231) | Focal Adhesion Turnover | GFP-PH Domain Biosensor | Local levels of PtdIns(3,4,5)P3 remained relatively constant during the assembly and disassembly of focal adhesions, suggesting either a very localized or subtle change. | [17] |

| Dictyostelium discoideum | Chemoattractant | PH Domain Translocation | A fast, transient phase of PtdIns(3,4,5)P3 accumulation occurs, followed by a slower, more sustained phase, both correlating with distinct phases of actin polymerization. | [18] |

Key Experimental Methodologies

Investigating the PtdIns(3,4,5)P3 pathway requires a combination of biochemical, cell biological, and imaging techniques.

Quantification of PtdIns(3,4,5)P3 Levels

Protocol: Radiolabeling and HPLC Analysis [1][19]

This classical method provides a quantitative measure of PtdIns(3,4,5)P3.

-

Metabolic Labeling: Cells are incubated with [³²P]orthophosphate or [³H]myo-inositol for several hours to days to allow for incorporation into the cellular phosphoinositide pool.

-

Cell Stimulation: Cells are stimulated with the agonist of interest for a defined period.

-

Lipid Extraction: The reaction is quenched, and lipids are extracted using a chloroform/methanol/HCl mixture.

-

Deacylation: The extracted phosphoinositides are deacylated to generate water-soluble glycerophosphoinositol phosphates.

-

HPLC Separation: The deacylated products are separated by anion-exchange high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in the fraction corresponding to GroPIns(3,4,5)P3 is measured using a scintillation counter.

Alternative Methods:

-

Mass Spectrometry (MS): A sensitive, non-radioactive method that can distinguish and quantify different fatty-acyl species of PtdIns(3,4,5)P3.[1][20]

-

Protein-Lipid Overlay / ELISA: Cellular lipids are extracted and immobilized on a membrane or plate. PtdIns(3,4,5)P3 is then detected using a recombinant PH domain (e.g., from GRP1) fused to a detectable tag like GST or GFP.[19]

Visualization of PtdIns(3,4,5)P3 and Cytoskeletal Dynamics

Protocol: Live-Cell Imaging with Fluorescent Biosensors

This technique allows for the real-time visualization of PtdIns(3,4,5)P3 production and its correlation with cytoskeletal changes.

-

Transfection: Cells are transfected with plasmids encoding a fluorescently-tagged PtdIns(3,4,5)P3 biosensor (e.g., GFP-PH-Akt or GFP-PH-BTK) and a fluorescently-tagged cytoskeletal marker (e.g., mCherry-Actin or LifeAct-RFP).

-

Cell Plating: Transfected cells are plated on glass-bottom dishes suitable for high-resolution microscopy.

-

Microscopy Setup: Cells are maintained in a live-cell imaging chamber with controlled temperature, CO₂, and humidity on an inverted confocal or TIRF microscope.

-

Image Acquisition: A baseline of fluorescence is recorded before stimulation. Cells are then stimulated (e.g., with a chemoattractant), and time-lapse images are acquired in multiple channels (e.g., GFP for the PtdIns(3,4,5)P3 biosensor, RFP for actin).

-

Data Analysis: Image analysis software is used to quantify the translocation of the biosensor to the plasma membrane and to measure changes in cell morphology, ruffle formation, and actin intensity over time.

Implications for Drug Development

The central role of the PI3K/PtdIns(3,4,5)P3 pathway in cell proliferation, survival, and motility makes it a prime target for therapeutic intervention, particularly in oncology and inflammatory diseases.[2] Dysregulation of this pathway is a hallmark of many cancers, often leading to increased cell migration and metastasis.[1][21] Therefore, inhibitors of PI3K isoforms (e.g., PI3Kδ inhibitor idelalisib) are used in clinical practice. Understanding the specific downstream mechanisms by which PtdIns(3,4,5)P3 controls the cytoskeleton can open new avenues for developing more targeted therapies that disrupt pathological cell migration and invasion without globally affecting other essential cellular functions.

References

- 1. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of phosphatidylinositol 3,4,5-trisphosphate in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Rho GTPases, phosphoinositides, and actin: A tripartite framework for efficient vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PtdIns(3,4,5)P3 binding is necessary for WAVE2-induced formation of lamellipodia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Roles for 3’ Phosphoinositides in Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PtdIns(3,4,5)P₃ is a regulator of myosin-X localization and filopodia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoinositides and phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. journals.biologists.com [journals.biologists.com]

- 15. [PDF] A role for phosphoinositide 3-kinase in the completion of macropinocytosis and phagocytosis by macrophages | Semantic Scholar [semanticscholar.org]

- 16. Quantification of PtdIns(3,4,5)P(3) dynamics in EGF-stimulated carcinoma cells: a comparison of PH-domain-mediated methods with immunological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PtdIns(4,5)P2 and PtdIns(3,4,5)P3 dynamics during focal adhesions assembly and disassembly in a cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. Quantitative measurement of phosphatidylinositol 3,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rupress.org [rupress.org]

The Central Role of Phosphatidylinositol 3,4,5-trisphosphate (PIP3) in Orchestrating Membrane Trafficking

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3,4,5-trisphosphate (PIP3) is a low-abundance but critically important signaling phospholipid that acts as a master regulator of a diverse array of cellular processes. Residing primarily at the inner leaflet of the plasma membrane, PIP3 functions as a key second messenger, orchestrating complex signaling networks that govern cell growth, proliferation, survival, and motility. A crucial aspect of its function lies in its profound influence on membrane trafficking, the intricate system of vesicular transport that ensures the proper localization and function of cellular components. This in-depth technical guide provides a comprehensive overview of the multifaceted role of PIP3 in membrane trafficking, detailing its involvement in endocytosis, exocytosis, phagocytosis, macropinocytosis, and receptor recycling. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PIP3 signaling and its implications in health and disease. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate experimental design and data interpretation.

Introduction

Membrane trafficking is a fundamental process in eukaryotic cells, responsible for the transport of lipids, proteins, and other molecules between different cellular compartments. This dynamic process is essential for maintaining cellular homeostasis, responding to external stimuli, and executing complex cellular functions. At the heart of the regulatory network governing membrane trafficking lies a family of signaling lipids known as phosphoinositides. Among these, phosphatidylinositol 3,4,5-trisphosphate (PIP3) has emerged as a pivotal player, acting as a docking site for a multitude of effector proteins that directly influence the machinery of vesicular transport.

The production of PIP3 is tightly regulated by the activity of phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2), and is reversed by the action of phosphatases, most notably the tumor suppressor PTEN (Phosphatase and Tensin homolog). This dynamic turnover allows for the precise spatial and temporal control of PIP3 signaling, ensuring that its effects on membrane trafficking are exquisitely coordinated with cellular needs.

This guide will delve into the specific roles of PIP3 in various membrane trafficking pathways, providing a detailed examination of the underlying molecular mechanisms and the experimental approaches used to investigate them.

The Role of PIP3 in Key Membrane Trafficking Pathways

PIP3's influence extends across a wide spectrum of membrane trafficking events, from the internalization of extracellular material to the secretion of cellular products. Its ability to recruit and activate a specific set of effector proteins, many of which contain a Pleckstrin Homology (PH) domain that binds to PIP3, is central to its function.

Endocytosis

Endocytosis is the process by which cells internalize molecules and particles from their external environment. PIP3 is implicated in multiple forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and clathrin-independent endocytosis.

-

Clathrin-Mediated Endocytosis (CME): While PIP2 is the primary phosphoinositide associated with the early stages of clathrin-coated pit formation, studies have shown that PIP3 plays a regulatory role, particularly in the context of certain receptor tyrosine kinases (RTKs). For instance, increased PIP3 levels can induce the clathrin- and dynamin-mediated endocytosis of the epidermal growth factor receptor (EGFR) even in the absence of its ligand[1]. This process is thought to modulate receptor signaling and trafficking.

-

Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane involved in signal transduction and the endocytosis of specific molecules. The molecular machinery of the PI3K signaling cascade is found within caveolae, suggesting a role for PIP3 in regulating caveolar trafficking events[2].

-

Clathrin-Independent Endocytosis: PIP3 is a key regulator of clathrin-independent endocytic pathways, such as the internalization of the interleukin-2 receptor (IL-2R). PI3K activity is required for this process, regulating the activity of the Rho GTPase Rac1, which is essential for the necessary actin cytoskeleton rearrangements[3].

Exocytosis

Exocytosis is the process by which cells release molecules to the extracellular space. A well-studied example of PIP3's role in exocytosis is the insulin-stimulated translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in fat and muscle cells.

-

GLUT4 Translocation: Upon insulin stimulation, PI3K is activated, leading to the production of PIP3 at the plasma membrane. This recruits and activates downstream effectors, including the serine/threonine kinase Akt (also known as Protein Kinase B) and protein kinase C ζ/λ (PKCζ/λ). The activation of this signaling cascade promotes the movement of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane, where they fuse and insert GLUT4, thereby increasing glucose uptake into the cell. This process is critically dependent on PIP3, as demonstrated by the inhibitory effects of PI3K inhibitors.

Phagocytosis and Macropinocytosis

Phagocytosis and macropinocytosis are specialized forms of endocytosis responsible for the engulfment of large particles and large volumes of extracellular fluid, respectively. PIP3 plays a central role in the formation of the actin-rich membrane protrusions that drive these processes.

-

Phagocytosis: During phagocytosis, the binding of a particle to cell surface receptors triggers the localized activation of PI3K and the production of PIP3 at the site of particle engagement. This accumulation of PIP3 is crucial for the recruitment of downstream effectors that orchestrate the extension of pseudopods to engulf the particle.

-

Macropinocytosis: Macropinocytosis is initiated by broad, actin-driven cell surface protrusions called ruffles, which can fuse to form large endocytic vesicles called macropinosomes. The formation of these ruffles and their closure into macropinosomes is a process that is heavily dependent on PIP3. Intense patches of PIP3 are observed at the core of forming macropinocytic cups, and inhibition of PI3K activity strongly blocks this process[4].

Receptor Recycling

Following endocytosis, many receptors are sorted in endosomes and can be recycled back to the plasma membrane, a process that is crucial for maintaining cellular responsiveness to signaling molecules. PIP3 has been shown to play a role in the recycling of certain receptor tyrosine kinases. For example, increased PIP3 levels can promote the recycling of the EGFR back to the plasma membrane after its internalization, a process that involves polarity complex proteins[1]. This recycling pathway can enhance cellular sensitivity to growth factors.

Quantitative Data on PIP3 and its Effectors in Membrane Trafficking

The precise regulation of membrane trafficking relies on the dynamic changes in PIP3 levels and the specific interactions it forms with its effector proteins. The following tables summarize key quantitative data related to PIP3 signaling in these processes.

| Parameter | Resting Cells | Stimulated Cells (e.g., with chemoattractant) | Reference(s) |

| PIP3 Concentration (in neutrophils) | ~50 nM (whole cell) | ~2 µM (whole cell, within 10s) | [5] |

| Local PIP3 Concentration at the Membrane | ~5 µM | ~200 µM | [5] |

Table 1: Cellular PIP3 Concentrations. This table highlights the dramatic and rapid increase in PIP3 concentration upon cellular stimulation, providing a potent signal for the recruitment of downstream effectors.

| Effector Protein (PH Domain) | Dissociation Constant (Kd) for PIP3 | Cellular Function in Membrane Trafficking | Reference(s) |

| Akt1 | Nanomolar range | Promotes GLUT4 translocation in exocytosis | [6] |

| PDK1 | Micromolar range | Activates Akt in various trafficking pathways | [3] |

| GRP1 (ARF GEF) | Nanomolar range | Regulates Arf GTPases in vesicular transport | [7] |

| Btk (Tec family kinase) | Nanomolar range | Involved in signaling from B-cell receptor, influencing trafficking | [7] |

| Tiam1 (Rho GEF) | Micromolar range | Regulates Rho GTPases for cytoskeletal dynamics in trafficking | [7] |

| Vav (Rho GEF) | Micromolar range | Regulates Rho GTPases for cytoskeletal dynamics in trafficking | [7] |

Table 2: Binding Affinities of Key PIP3 Effector Proteins. This table provides a summary of the dissociation constants (Kd) for the interaction between the PH domains of several key effector proteins and PIP3. The high affinity of these interactions underscores the specificity of PIP3-mediated signaling.

Experimental Protocols for Studying the Role of PIP3 in Membrane Trafficking

A variety of experimental techniques are employed to investigate the function of PIP3 in membrane trafficking. This section provides detailed methodologies for some of the key experiments.

Quantification of Cellular PIP3 Levels

Accurate measurement of cellular PIP3 levels is crucial for understanding its dynamic regulation. Several methods are available, each with its own advantages and limitations.

PIP3 mass ELISA kits offer a sensitive and non-radioactive method for quantifying PIP3 from cell or tissue extracts.

-

Principle: This is a competitive ELISA where PIP3 extracted from a sample competes with a PIP3-coated plate for binding to a PIP3 detector protein. The amount of detector protein bound to the plate is inversely proportional to the amount of PIP3 in the sample.

-

Protocol Outline:

-

Lipid Extraction: Extract acidic lipids from cell pellets or tissue homogenates using a chloroform/methanol/HCl solvent system.

-

Sample Preparation: Dry the lipid extract under vacuum and resuspend in the assay buffer provided with the kit.

-

ELISA Procedure:

-

Add standards and resuspended lipid samples to the PIP3-coated microplate.

-

Add the PIP3 detector protein and incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP) that binds to the detector protein.

-

Wash the plate again.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with an acid solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the known PIP3 standards. Use this curve to determine the concentration of PIP3 in the experimental samples.

-

HPLC coupled with mass spectrometry (LC-MS) or radiolabeling allows for the separation and quantification of different phosphoinositide species.

-

Principle: Lipid extracts are separated based on their polarity using an HPLC column, and the eluted lipids are detected and quantified.

-

Protocol Outline (with Mass Spectrometry):

-

Lipid Extraction: Perform an acidic lipid extraction as described for the ELISA.

-

Derivatization (optional but recommended): Methylate the phosphate groups to improve ionization efficiency and chromatographic separation.

-

HPLC Separation: Inject the sample onto a suitable HPLC column (e.g., a silica-based normal phase or a C18 reverse phase column with ion-pairing reagents). Use a gradient of organic solvents to elute the different phosphoinositide species.

-

Mass Spectrometry Detection: Couple the HPLC eluent to a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the different fatty acyl species of PIP3.

-

Data Analysis: Use internal standards (e.g., a non-naturally occurring fatty acyl species of PIP3) to normalize for extraction efficiency and instrument response. Quantify the amount of PIP3 by comparing the peak areas to a standard curve.

-

Visualization of PIP3 Localization

Visualizing the subcellular localization of PIP3 in real-time provides invaluable insights into its dynamic role in membrane trafficking.

-

Principle: Genetically encoded biosensors consisting of a PIP3-binding domain (typically a PH domain from a protein like Akt or GRP1) fused to a fluorescent protein (e.g., GFP) are expressed in cells. The translocation of the fluorescent biosensor from the cytosol to membranes enriched in PIP3 can be monitored by live-cell microscopy.

-

Protocol Outline:

-

Construct Preparation: Clone the PH domain of interest into a mammalian expression vector containing a fluorescent protein.

-

Cell Transfection: Transfect the cell line of interest with the biosensor construct.

-

Live-Cell Imaging:

-

Plate the transfected cells in a glass-bottom dish suitable for microscopy.

-

Use a confocal or total internal reflection fluorescence (TIRF) microscope to visualize the localization of the biosensor.

-

Stimulate the cells with an appropriate agonist (e.g., a growth factor) to induce PIP3 production.

-

Acquire time-lapse images to monitor the translocation of the biosensor to the plasma membrane or other cellular compartments.

-

-

Data Analysis: Quantify the change in fluorescence intensity at the membrane versus the cytosol over time to measure the kinetics of PIP3 production.

-

Investigating PIP3's Role in Specific Trafficking Events

-

Principle: This assay measures the amount of GLUT4 present on the cell surface as an indicator of its translocation from intracellular stores.

-

Protocol Outline:

-

Cell Culture and Differentiation: Use a suitable cell line, such as 3T3-L1 pre-adipocytes, and differentiate them into mature adipocytes.

-

Cell Treatment:

-

Starve the cells of serum to reduce basal GLUT4 translocation.

-

Treat the cells with insulin to stimulate GLUT4 translocation. To investigate the role of PIP3, pre-treat cells with a PI3K inhibitor (e.g., LY294002 or wortmannin) before insulin stimulation.

-

-

Quantification of Surface GLUT4:

-

Biotinylation Assay: Label surface proteins with a membrane-impermeable biotinylating agent. Lyse the cells, and pull down the biotinylated proteins using streptavidin beads. Analyze the amount of GLUT4 in the pulldown fraction by Western blotting.

-

Immunofluorescence with an exofacial epitope-tagged GLUT4: Use cells expressing GLUT4 with an epitope tag (e.g., HA or Myc) in an extracellular loop. After stimulation, fix the cells and stain with an antibody against the tag without permeabilizing the cells. Quantify the fluorescence intensity at the cell surface.

-

-

-

Principle: This assay quantifies the uptake of particles by phagocytic cells.

-

Protocol Outline:

-

Cell Culture: Use a phagocytic cell line, such as RAW 264.7 macrophages.

-

Particle Preparation: Opsonize particles (e.g., zymosan or antibody-coated beads) with serum to promote their recognition by phagocytic receptors.

-

Phagocytosis Assay:

-

Add the opsonized particles to the cells and incubate at 37°C to allow for phagocytosis. To study the role of PIP3, pre-treat the cells with a PI3K inhibitor.

-

After the incubation period, wash the cells to remove non-internalized particles.

-

Lyse the cells and quantify the number of internalized particles using a plate reader (for fluorescently labeled particles) or by microscopy.

-

-

Microscopy-based Analysis: Fix and stain the cells to visualize the internalized particles. Use imaging software to count the number of particles per cell.

-

Signaling Pathways and Logical Relationships

The function of PIP3 in membrane trafficking is intricately linked to complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key relationships.

PI3K/Akt Signaling Pathway in GLUT4 Translocation

References

- 1. PIP₃ induces the recycling of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Membrane Trafficking, Cytoskeleton Dynamics, and Cell Polarity by ROP/RAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Ca<sup>2+</sup>on the Structure and Dynamics of PIP3 in Model Membranes Containing PC and PS [ouci.dntb.gov.ua]

- 5. PIP3, PIP2, and Cell Movement—Similar Messages, Different Meanings? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes [frontiersin.org]

- 7. PIP3: Tool of Choice for the Class I PI 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to the Biological Significance of Deuterated Phosphoinositides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, phosphoinositides (PIs) stand as critical regulators, orchestrating a multitude of processes from cell growth and proliferation to membrane trafficking. The precise spatial and temporal distribution of these lipid messengers is paramount for maintaining cellular homeostasis. The study of these dynamic molecules, however, is often hampered by their low abundance and transient nature. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, in phosphoinositide molecules offers a powerful and multifaceted approach to overcoming these challenges. This technical guide delves into the profound biological significance of utilizing deuterated phosphoinositides, providing researchers and drug development professionals with a comprehensive understanding of their application, the underlying principles, and the advanced methodologies employed in their study.

The primary advantages of employing deuterated phosphoinositides stem from two key physicochemical properties: the kinetic isotope effect (KIE) and their unique spectroscopic signatures. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can significantly slow down the rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This effect has profound implications for mitigating pathological processes driven by lipid peroxidation. Furthermore, the distinct nuclear properties of deuterium make it an invaluable tool in advanced analytical techniques such as mass spectrometry (MS) and small-angle neutron scattering (SANS), enabling researchers to trace metabolic pathways and elucidate the intricate structures of lipid-protein complexes with unprecedented detail.

The Kinetic Isotope Effect: A Shield Against Oxidative Damage

One of the most significant biological applications of deuterated phosphoinositides lies in their ability to protect against lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS) that damages cellular membranes and contributes to the pathology of numerous diseases, including neurodegenerative disorders. The abstraction of a hydrogen atom from a bis-allylic position in polyunsaturated fatty acid (PUFA) chains of phosphoinositides is a rate-limiting step in lipid peroxidation. By replacing these susceptible hydrogens with deuterium, the C-D bond's higher dissociation energy makes this abstraction significantly more difficult, thereby slowing down the entire peroxidation cascade.

While direct quantitative data on the kinetic isotope effect of enzymes acting on deuterated phosphoinositides is still an emerging area of research, studies on deuterated PUFAs provide compelling evidence for this protective mechanism.

Table 1: Representative Kinetic Isotope Effect (KIE) Data for Deuterated Polyunsaturated Fatty Acids (PUFAs)

| Enzyme/Process | Substrate | Deuterated Substrate | Observed KIE (kH/kD) | Reference |

| Soybean Lipoxygenase | Linoleic Acid | D2-Linoleic Acid | ~27 | F. A. Walker et al., J. Am. Chem. Soc. (1976) |

| Lipid Peroxidation | Arachidonic Acid | D4-Arachidonic Acid | Significant reduction in peroxidation products | Shchepinov et al., Antioxid. Redox Signal. (2011) |

Note: This table presents data for deuterated PUFAs as direct kinetic data for deuterated phosphoinositides is not yet widely available. The principles of the kinetic isotope effect are expected to be similar.

Elucidating Molecular Interactions and Structures

Deuterated phosphoinositides serve as powerful probes in structural biology, particularly in techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy. The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation" studies. By selectively deuterating specific components within a biological system, such as a phosphoinositide interacting with a protein in a lipid bilayer, researchers can effectively make certain components "invisible" to the neutron beam, thus highlighting the structure and conformation of the components of interest.

For instance, in the study of G-protein coupled receptor (GPCR) signaling, hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been employed to map the interaction between the β-arrestin protein and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This technique reveals changes in the solvent accessibility of protein backbone amide hydrogens upon binding to the deuterated lipid, providing insights into the conformational changes that drive signal transduction.[1]

Experimental Protocols

De Novo Synthesis of Perdeuterated Phosphoinositides in E. coli

A robust method for producing highly deuterated phosphatidylinositol (PI) involves metabolic engineering of Escherichia coli.[2][3]

1. Strain Engineering:

- Genomically insert the phosphatidylinositol synthase (PIS) gene from a suitable donor organism (e.g., Trypanosoma brucei) into an appropriate locus in the E. coli chromosome under the control of a constitutive promoter.

2. Culture Conditions for Deuteration:

- Prepare a minimal medium with D₂O as the solvent.

- Use deuterated carbon sources such as D8-glycerol and D6-myo-inositol.

- Grow the engineered E. coli strain in this fully deuterated medium.

3. Extraction and Purification of Deuterated PI:

- Harvest the bacterial cells by centrifugation.

- Perform a lipid extraction using a modified Bligh-Dyer method with deuterated solvents (e.g., chloroform-d, methanol-d4).

- Purify the deuterated PI from the total lipid extract using liquid chromatography techniques.

4. Quantification of Deuteration:

- Analyze the purified deuterated PI using mass spectrometry to determine the percentage of deuterium incorporation. High-resolution mass spectrometry can distinguish between different isotopologues.

Analysis of Deuterated Phosphoinositides by Mass Spectrometry

Mass spectrometry is a cornerstone technique for the analysis of deuterated phosphoinositides, allowing for their identification, quantification, and the determination of deuterium incorporation.

1. Sample Preparation:

- Extract lipids from cells or tissues using an acidic organic solvent mixture (e.g., chloroform/methanol/HCl) to ensure efficient recovery of highly polar phosphoinositides.

- For quantitative analysis, spike the sample with a known amount of a non-deuterated or a differently deuterated internal standard.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- Employ a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent, to separate the different phosphoinositide species.

- Utilize a high-resolution mass spectrometer capable of tandem mass spectrometry (MS/MS).

- In the MS1 scan, identify the deuterated phosphoinositide species by their characteristic mass-to-charge ratio (m/z), which will be higher than their non-deuterated counterparts.

- In the MS/MS scan, fragment the parent ion to confirm its identity based on the characteristic fragmentation pattern of the head group and acyl chains. The mass shift in the fragment ions will further confirm the location of the deuterium atoms.

Small-Angle Neutron Scattering (SANS) of Liposomes Containing Deuterated Phosphoinositides

SANS is a powerful technique to study the structure of liposomes and the localization of deuterated phosphoinositides within the bilayer.

1. Liposome Preparation:

- Prepare a lipid mixture containing the desired mole percentage of the deuterated phosphoinositide and other lipids (e.g., POPC, cholesterol).

- Dissolve the lipid mixture in an organic solvent (e.g., chloroform/methanol).

- Create a thin lipid film by evaporating the solvent under a stream of nitrogen.

- Hydrate the lipid film with a buffer prepared with a specific H₂O/D₂O ratio to achieve the desired solvent scattering length density (contrast).

- Form unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

2. SANS Data Acquisition:

- Place the liposome sample in a quartz cuvette.

- Collect scattering data at a suitable neutron scattering facility.

- Acquire data for the sample, the empty cuvette, and the buffer for background subtraction.

3. Data Analysis:

- Radially average the 2D scattering data to obtain a 1D scattering profile (intensity vs. scattering vector, q).

- Fit the scattering data to a suitable model for unilamellar vesicles to extract structural parameters such as the radius, bilayer thickness, and the scattering length density profile of the bilayer. By using contrast variation (i.e., measuring samples in different H₂O/D₂O ratios), the location and conformation of the deuterated phosphoinositide within the bilayer can be determined.

Visualizing Signaling Pathways and Workflows

Phosphoinositide Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is a central signaling cascade that is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Deuterated versions of these phosphoinositides can be used to probe the kinetics and mechanism of this pathway.

References

- 1. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling | Springer Nature Experiments [experiments.springernature.com]

- 2. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Angle Neutron Scattering of Liposomes: Sample Preparation to Simple Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Phosphatidylinositol-3,4,5-trisphosphate with Pleckstrin Homology Domains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of a critical cellular signaling interaction: the binding of D-myo-phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3) to pleckstrin homology (PH) domains. This interaction is a cornerstone of the phosphoinositide 3-kinase (PI3K) signaling pathway, a central regulator of diverse cellular processes including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making the PtdIns(3,4,5)P3-PH domain interface a prime target for therapeutic intervention.

Core Interaction: A High-Affinity Partnership

PH domains are structurally conserved protein modules of approximately 120 amino acids that recognize and bind to specific phosphoinositide lipids in cellular membranes.[3] The interaction with PtdIns(3,4,5)P3 is characterized by high affinity and specificity, typically in the low micromolar to nanomolar range.[3] This binding event serves to recruit PH domain-containing proteins from the cytosol to the plasma membrane, where they can be activated and participate in downstream signaling cascades.[1][4]

Quantitative Binding Affinities

The affinity of PtdIns(3,4,5)P3 for various PH domains has been quantified using several biophysical techniques. The following table summarizes key binding data from the literature.

| PH Domain Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Akt1 (PKBα) | PtdIns(3,4,5)P3 | Isothermal Titration Calorimetry (ITC) | 0.26 µM | [5] |

| Akt1 (E17K mutant) | PtdIns(3,4,5)P3 | Isothermal Titration Calorimetry (ITC) | 0.22 µM | [5] |

| Grp1 | PtdIns(3,4,5)P3 analogues | Nuclear Magnetic Resonance (NMR) | High Affinity (qualitative) | [6] |

| Btk | PtdIns(3,4,5)P3 | Not specified | High Affinity and Selectivity | [2] |

| PLCδ1 | Ins(1,4,5)P3 | Not specified | Micromolar affinity | [7] |

Signaling Pathways: The PI3K Cascade

The interaction between PtdIns(3,4,5)P3 and PH domains is a pivotal event in the PI3K signaling pathway. Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PtdIns(3,4,5)P3 at the plasma membrane.[1][5] This localized accumulation of PtdIns(3,4,5)P3 creates a docking site for PH domain-containing proteins, initiating a cascade of downstream events.

Caption: The PI3K signaling pathway initiated by receptor tyrosine kinase activation.

Experimental Protocols: Unraveling the Interaction

A variety of biophysical and biochemical techniques are employed to study the interaction between PtdIns(3,4,5)P3 and PH domains.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[8]

Methodology:

-

Immobilization: A lipid bilayer containing a defined concentration of PtdIns(3,4,5)P3 is captured on a sensor chip surface. This can be achieved through vesicle fusion to a lipophilic surface.

-

Analyte Injection: A solution containing the purified PH domain is flowed over the sensor surface.

-

Detection: The binding of the PH domain to the PtdIns(3,4,5)P3-containing lipid layer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: The association and dissociation kinetics of the interaction are monitored in real-time. By fitting the data to appropriate binding models, the on-rate (ka), off-rate (kd), and dissociation constant (Kd) can be determined.

Caption: A simplified workflow for studying PtdIns(3,4,5)P3-PH domain interactions using SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.[8]

Methodology:

-

Sample Preparation: A solution of the purified PH domain is placed in the sample cell of the calorimeter. A solution of a soluble, short-chain PtdIns(3,4,5)P3 analogue is loaded into the injection syringe.

-

Titration: The PtdIns(3,4,5)P3 analogue is titrated into the PH domain solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to determine the stoichiometry (n), binding constant (Ka, and its inverse, Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protein-Lipid Overlay Assay

This is a simpler, qualitative method to screen for protein-lipid interactions.[8]

Methodology:

-

Lipid Spotting: Various lipids, including PtdIns(3,4,5)P3, are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

-

Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.

-

Protein Incubation: The membrane is incubated with a solution containing the PH domain, which may be tagged (e.g., with GST or His) for detection.

-

Washing: The membrane is washed to remove unbound protein.

-

Detection: The bound protein is detected using an antibody against the protein or its tag, followed by a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection. A positive signal at the PtdIns(3,4,5)P3 spot indicates an interaction.

Structural Insights from X-ray Crystallography

X-ray crystallography has provided atomic-resolution structures of PH domains in complex with the headgroup of PtdIns(3,4,5)P3, inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[9][10][11] These structures reveal a conserved binding pocket on the PH domain surface.

Key Features of the Binding Site:

-

A positively charged surface patch on the PH domain electrostatically interacts with the negatively charged phosphate groups of the inositol headgroup.[9][10]

-

Specific hydrogen bonds and salt bridges are formed between conserved basic residues (lysine and arginine) in the PH domain and the phosphate groups at the 3, 4, and 5 positions of the inositol ring.[9][10]

-

The inositol ring itself often has limited direct interactions with the protein.[9][10]

-

The presence of the 4,5-bisphosphate is critical for high-affinity binding.[9][10]

Caption: Logical relationship of PtdIns(3,4,5)P3-PH domain interaction and its cellular outcomes.

Conclusion

The interaction between PtdIns(3,4,5)P3 and PH domains is a fundamental mechanism for signal transduction in eukaryotic cells. A thorough understanding of the quantitative, mechanistic, and structural aspects of this interaction is crucial for researchers in cell biology and for professionals involved in the development of novel therapeutics targeting the PI3K pathway. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical molecular partnership.

References

- 1. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]

- 3. PH Protein Domain | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. 5-Stabilized Phosphatidylinositol 3,4,5-Trisphosphate Analogues Bind Grp1 PH, Inhibit Phosphoinositide Phosphatases, and Block Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of the binding site for inositol phosphates in a PH domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. embopress.org [embopress.org]

The Role of Phosphatidylinositol (3,4,5)-trisphosphate in Epithelial Sodium Channel Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial sodium channel (ENaC) is a critical regulator of sodium and water homeostasis, playing a pivotal role in blood pressure control. Its activity is finely tuned by a complex network of signaling pathways, among which the phosphoinositide 3-kinase (PI3K) pathway is of paramount importance. A key second messenger in this pathway, phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), has been identified as a significant modulator of ENaC function. This technical guide provides an in-depth overview of the involvement of PI(3,4,5)P3 in ENaC regulation, with a special focus on the utility of its deuterated analogue, DPPI-3,4,5-P3-d62, in quantitative studies. We will explore the signaling pathways, present quantitative data on the effects of PI(3,4,5)P3 on ENaC, and provide detailed experimental protocols for the investigation of this crucial protein-lipid interaction.

Introduction: ENaC and the Significance of its Regulation

The epithelial sodium channel (ENaC) is a heterotrimeric ion channel composed of α, β, and γ subunits, primarily expressed in the apical membrane of epithelial cells in the kidneys, lungs, and colon.[1] By mediating the reabsorption of sodium ions, ENaC plays a crucial role in maintaining electrolyte balance, blood volume, and blood pressure.[2] Dysregulation of ENaC activity is implicated in several human diseases, including hypertension and cystic fibrosis, making it a key therapeutic target.[3]

The activity of ENaC is modulated by various factors, including hormonal signals like aldosterone and insulin, and intracellular signaling molecules.[4][5] Among the latter, phosphoinositides have emerged as critical regulators of ENaC function.[6] Specifically, phosphatidylinositol (4,5)-bisphosphate (PIP2) is considered a permissive factor for ENaC activity, while phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) acts as a potent upregulator.[6]

The Role of DPPI-3,4,5-P3-d62 in ENaC Research

While PI(3,4,5)P3 is the endogenous signaling molecule, its deuterated counterpart, DPPI-3,4,5-P3-d62, serves as an invaluable tool for researchers. In the context of ENaC regulation studies, DPPI-3,4,5-P3-d62 is primarily utilized as an internal standard in mass spectrometry-based quantification of cellular PI(3,4,5)P3 levels.[7][8]

The use of a deuterated internal standard is crucial for accurate quantification in complex biological samples.[8] Since DPPI-3,4,5-P3-d62 has a higher mass than the endogenous PI(3,4,5)P3 due to the presence of 62 deuterium atoms, it can be distinguished by a mass spectrometer.[7] By adding a known amount of DPPI-3,4,5-P3-d62 to a cell or tissue lysate, researchers can normalize the signal of the endogenous PI(3,4,5)P3, thereby correcting for variations in sample extraction, processing, and instrument response.[8] This allows for precise and reproducible measurements of changes in cellular PI(3,4,5)P3 concentrations in response to stimuli that affect ENaC activity.

Signaling Pathways of ENaC Regulation by PI(3,4,5)P3

The upregulation of ENaC activity by PI(3,4,5)P3 is a multi-faceted process involving both an increase in the number of channels at the plasma membrane and an enhancement of their open probability (Po).[9] This is primarily mediated through the PI3K/Akt/SGK1 signaling cascade.

As depicted in Figure 1, the binding of growth factors or insulin to their respective receptor tyrosine kinases activates PI3K.[10] PI3K then phosphorylates PIP2 to generate PI(3,4,5)P3 at the plasma membrane.[11] PI(3,4,5)P3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1).[12] This colocalization at the membrane leads to the phosphorylation and activation of Akt and serum/glucocorticoid-regulated kinase 1 (SGK1).[4]

Activated SGK1 phosphorylates the ubiquitin ligase Nedd4-2, which inhibits its ability to ubiquitinate ENaC.[3] Reduced ubiquitination leads to a decrease in ENaC internalization and degradation, thereby increasing the number of ENaC channels (N) at the cell surface.[3]

In addition to this indirect mechanism, PI(3,4,5)P3 can also directly interact with the γ-subunit of ENaC, which is thought to increase the channel's open probability (Po).[6][13]

Quantitative Data on PI(3,4,5)P3-Mediated ENaC Regulation

The effects of PI(3,4,5)P3 on ENaC activity have been quantified in various experimental systems. The following tables summarize key findings from the literature.

Table 1: Effect of PI(3,4,5)P3 on ENaC Open Probability (Po)

| Experimental System | Method | PI(3,4,5)P3 Concentration | Change in Po | Reference |

| CHO cells expressing ENaC | Excised, outside-out patch clamp | 1 µM | Marked increase | [9] |

| H441 human lung epithelial cells | Cell-attached patch clamp | N/A (AICAR stimulation to increase endogenous PIP3) | 90% inhibition of channel activity upon AMPK activation (which can be counteracted by PI3K pathway) | [14] |

| DCT2/CNT of mouse kidney | Outside-out patch clamp | N/A (endogenous levels) | Median Po of 0.25-0.33 | [15] |

Table 2: Dissociation Constants (Kd) for Phosphoinositide Binding to ENaC Subunits

| ENaC Subunit Domain | Ligand | Method | Kd (µM) | Reference |

| N/A | PI(3,4,5)P3 | N/A | Not explicitly determined, but binding is not saturated at rest | [6] |

Experimental Protocols

Measurement of Amiloride-Sensitive Current in ENaC-Expressing Cells

This protocol describes the measurement of ENaC activity using the whole-cell patch-clamp technique.

Materials:

-

ENaC-expressing cells (e.g., stably transfected HEK293 cells, H441 cells, or primary renal tubular cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

Extracellular solution (in mM): 145 NaCl, 1 MgCl2, 2.6 Ca-gluconate, 0.4 KH2PO4, 1.6 K2HPO4, 5 glucose, pH 7.4

-

Intracellular solution (in mM): 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, 3 ATP, 0.1 GTP, pH 7.2

-

Amiloride stock solution (10 mM in DMSO)

-

PI(3,4,5)P3 or other stimulating agents

Procedure:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with intracellular solution.

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record the baseline whole-cell current.

-

Perfuse the cell with the stimulating agent (e.g., a solution containing PI(3,4,5)P3 or a hormone that activates PI3K).

-

Record the stimulated current.

-

Perfuse the cell with extracellular solution containing 10 µM amiloride to block ENaC.

-

Record the amiloride-insensitive current.

-

The amiloride-sensitive current is calculated as the difference between the total current and the amiloride-insensitive current.[2][16]

Quantification of Cellular PI(3,4,5)P3 by Mass Spectrometry

This protocol provides a general workflow for the quantification of PI(3,4,5)P3 using a deuterated internal standard like DPPI-3,4,5-P3-d62.

Materials:

-

Cultured cells

-

DPPI-3,4,5-P3-d62 internal standard

-

Solvents for lipid extraction (e.g., chloroform, methanol, hydrochloric acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Data analysis software

Procedure:

-

Culture and treat cells as required for the experiment.

-

Harvest and lyse the cells.

-

Immediately add a known amount of DPPI-3,4,5-P3-d62 to the cell lysate.

-

Perform a lipid extraction using a biphasic solvent system (e.g., a modified Bligh-Dyer extraction). The acidic phosphoinositides will partition into the organic phase.[17][18]

-

(Optional) Derivatize the phosphate groups (e.g., through methylation) to improve their ionization efficiency in the mass spectrometer.[19]

-

Analyze the lipid extract using an LC-MS/MS system. The liquid chromatography step separates the different phosphoinositide species, and the tandem mass spectrometry allows for their specific detection and quantification.[20]

-

Quantify the amount of endogenous PI(3,4,5)P3 by calculating the ratio of its peak area to the peak area of the DPPI-3,4,5-P3-d62 internal standard and comparing this to a standard curve.[21]

Conclusion

The regulation of ENaC by PI(3,4,5)P3 is a critical component of cellular signaling that governs sodium homeostasis. Understanding the intricacies of this pathway is essential for the development of novel therapeutics for diseases associated with ENaC dysregulation. The use of deuterated internal standards like DPPI-3,4,5-P3-d62 in conjunction with advanced analytical techniques such as mass spectrometry provides researchers with the powerful tools needed to dissect these complex biological processes with high precision and accuracy. This technical guide offers a foundational understanding of the role of PI(3,4,5)P3 in ENaC regulation and provides practical experimental frameworks for its further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. Sodium-Dependent Regulation of Renal Amiloride-Sensitive Currents by Apical P2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salt, sodium channels, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding and direct activation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06219G [pubs.rsc.org]

- 8. texilajournal.com [texilajournal.com]

- 9. Molecular Determinants of PI(4,5)P2 and PI(3,4,5)P3 Regulation of the Epithelial Na+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]

- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. Molecular determinants of PI(4,5)P2 and PI(3,4,5)P3 regulation of the epithelial Na+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry PMID: 29470948 | MCE [medchemexpress.cn]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

In Vivo Stability of Deuterated Lipids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the foundational research on the in vivo stability of deuterated lipids. It provides a comprehensive overview of their metabolic fate, pharmacokinetic profiles, and the analytical methodologies used to study them.